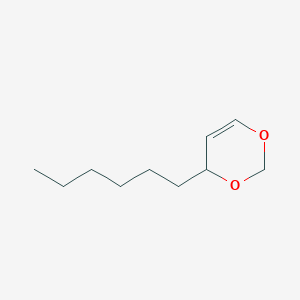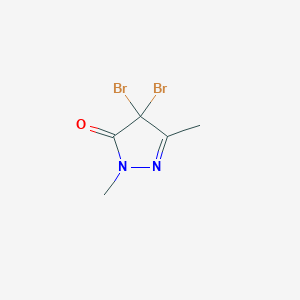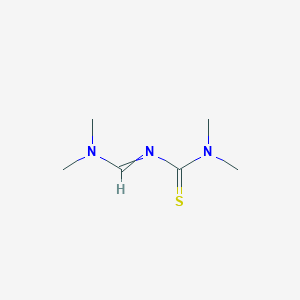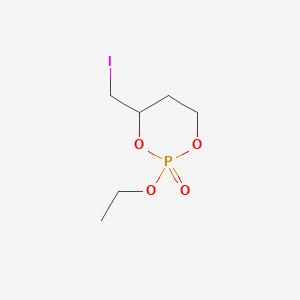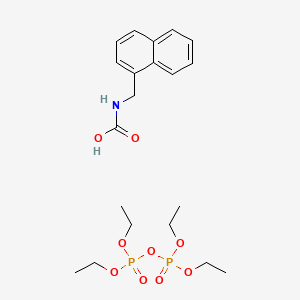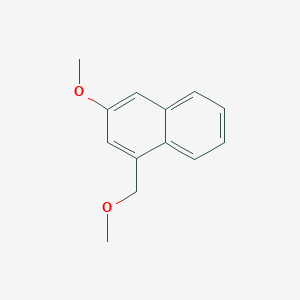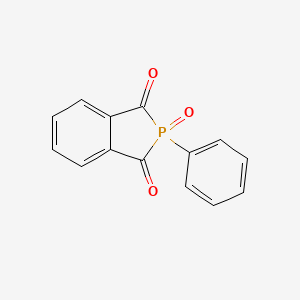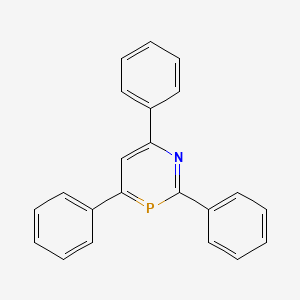
2,4,6-Triphenyl-1,3-azaphosphinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenyl-1,3-azaphosphinine is a phosphorus-containing heterocyclic compound It is a derivative of phosphinines, which are the phosphorus analogs of pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1,3-azaphosphinine typically involves the reaction of triphenylphosphine with an appropriate azide. One common method is the Staudinger reaction, where triphenylphosphine reacts with an organic azide to form an iminophosphorane intermediate, which can then be hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triphenyl-1,3-azaphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinines depending on the reagents used.
Applications De Recherche Scientifique
2,4,6-Triphenyl-1,3-azaphosphinine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,6-Triphenyl-1,3-azaphosphinine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes. The compound’s unique electronic properties, such as its π-accepting capacity, make it suitable for stabilizing reactive intermediates and facilitating chemical transformations .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenyl-1,3-azaphosphinine can be compared to other similar compounds such as:
Phosphinines: These are the phosphorus analogs of pyridines and share similar electronic properties.
Triphenylphosphine: A simpler phosphorus-containing compound used widely in organic synthesis.
1,3,5-Triphenylbenzene: A structurally similar compound but without the phosphorus atom, leading to different chemical properties.
The uniqueness of this compound lies in its ability to form stable complexes with transition metals and its versatile reactivity, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
113035-95-3 |
|---|---|
Formule moléculaire |
C22H16NP |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
2,4,6-triphenyl-1,3-azaphosphinine |
InChI |
InChI=1S/C22H16NP/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H |
Clé InChI |
YVSAWUNZSFYKLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


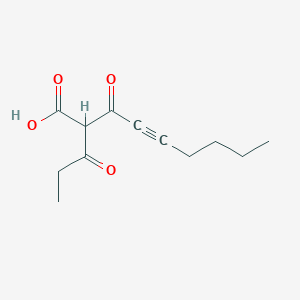

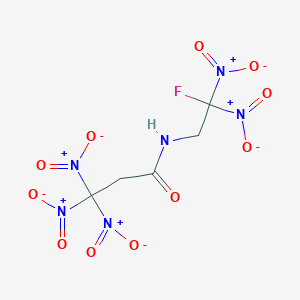
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
